

# Technical Guide to 2A3 Monoclonal Antibody Clones

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## Compound of Interest

Compound Name: 2A3

Cat. No.: B031109

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This guide provides a comprehensive technical overview of the monoclonal antibody clones designated as "2A3." It is crucial to note that "2A3" is not a single entity but rather a clone name that has been assigned to several distinct monoclonal antibodies with different targets, isotypes, and applications. This document delineates the specific characteristics, applications, and relevant biological pathways for each major 2A3 clone to ensure accurate experimental design and data interpretation.

## Rat IgG2a Isotype Control, Clone 2A3

The Rat IgG2a monoclonal antibody clone 2A3 is a widely used isotype control in a variety of immunological assays, particularly flow cytometry.<sup>[1][2][3][4]</sup> Isotype controls are essential for distinguishing non-specific background staining from specific antibody binding, thereby ensuring the validity of experimental results.

## Core Characteristics

This antibody is engineered to have no specific reactivity with mammalian cells, making it an ideal negative control.<sup>[1][2][3]</sup> Its target is typically a hapten, such as trinitrophenol (TNP) or keyhole limpet hemocyanin (KLH), which is not present on the cells being analyzed.<sup>[1][2][3]</sup>

Table 1: Quantitative Data for Rat IgG2a Isotype Control, Clone 2A3

Parameter	Value	Source
Host	Rat	[5]
Isotype	IgG2a, Kappa	
Target	Trinitrophenol (TNP) or Keyhole Limpet Hemocyanin (KLH)	[1][2][3]
Purity	>95% (as determined by SDS- PAGE)	[5]
Concentration	Typically 0.2 mg/mL or 0.5 mg/mL	[1]
Storage Buffer	Phosphate-buffered saline (PBS), pH 7.2-7.4, often with stabilizers like gelatin or BSA and a preservative such as 0.09% sodium azide.	[1][5]
Storage Conditions	Store at 2-8°C. Do not freeze. Protect from light, especially when conjugated to a fluorophore.	[1]

## Experimental Protocol: Flow Cytometry

The primary application for this antibody is as an isotype control in flow cytometry. It should be used at the same concentration as the primary antibody it is controlling for.

Materials:

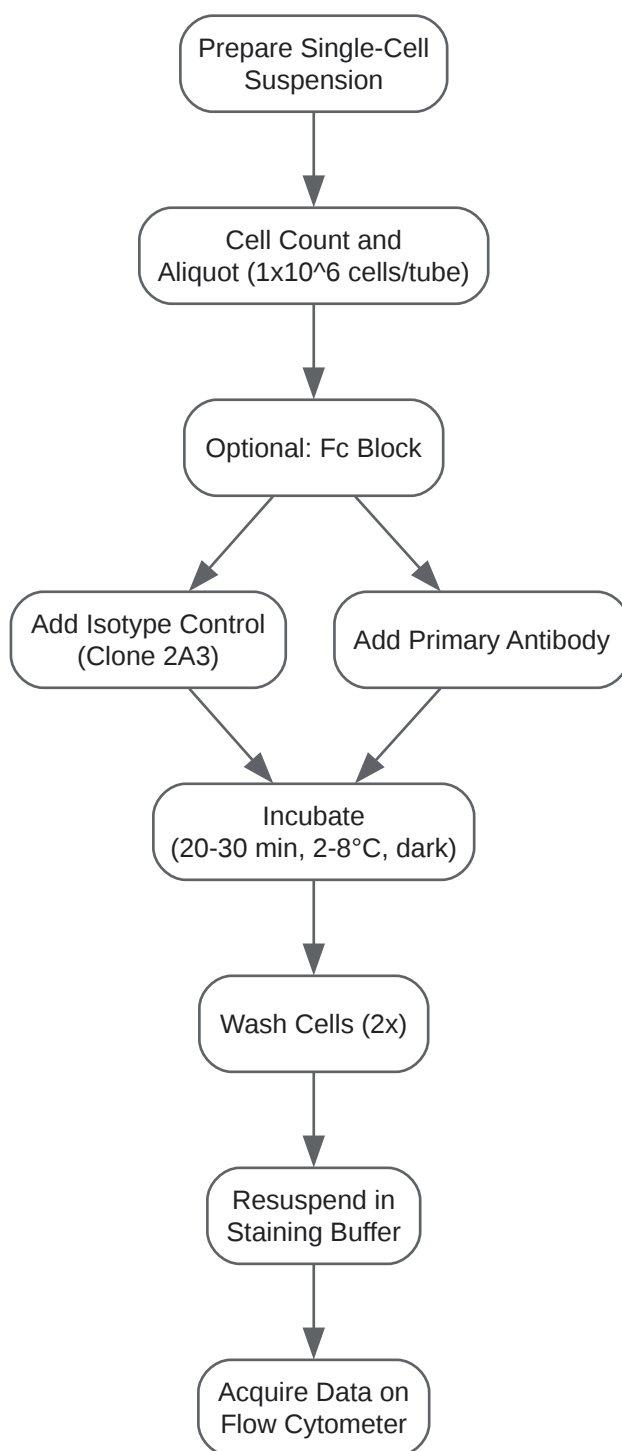
- Cells of interest
- Rat IgG2a Isotype Control, Clone **2A3** (conjugated to the same fluorophore as the primary antibody)
- Primary antibody of interest (Rat IgG2a isotype)

- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
- (Optional) Fc block to prevent non-specific binding to Fc receptors.
- Flow cytometer

#### Procedure:

- Cell Preparation: Prepare a single-cell suspension of your target cells and wash them with cold Flow Cytometry Staining Buffer.
- Cell Count and Aliquoting: Count the cells and adjust the concentration to  $1 \times 10^6$  cells/100  $\mu$ L. Aliquot 100  $\mu$ L of the cell suspension into flow cytometry tubes.
- (Optional) Fc Block: If your cells express Fc receptors, incubate them with an Fc blocking reagent according to the manufacturer's instructions to reduce non-specific binding.
- Staining:
  - Isotype Control Tube: Add the Rat IgG2a Isotype Control, Clone **2A3**, at the same concentration as recommended for your primary antibody.
  - Primary Antibody Tube: Add your primary Rat IgG2a antibody at the manufacturer's recommended concentration.
- Incubation: Incubate the tubes for 20-30 minutes at 2-8°C in the dark.
- Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.
- Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500  $\mu$ L).
- Data Acquisition: Analyze the samples on a flow cytometer. The signal from the isotype control tube will serve as the baseline for non-specific staining, allowing for accurate gating of the positively stained population in the primary antibody tube.

## Experimental Workflow Diagram



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Caption: Flow cytometry workflow using the **2A3** isotype control.

## Mouse anti-Human CD25, Clone 2A3

This monoclonal antibody is highly specific for human CD25, which is the alpha chain of the Interleukin-2 (IL-2) receptor.[6] CD25 is a key marker for activated T cells and is constitutively expressed on regulatory T cells (Tregs).

## Core Characteristics

The **2A3** clone that targets human CD25 is of mouse origin and has functional implications as it can block the binding of IL-2 to its high-affinity receptor.[6][7]

Table 2: Quantitative Data for Mouse anti-Human CD25, Clone **2A3**

Parameter	Value	Source
Host	Mouse	[6]
Isotype	IgG1, Kappa	[8]
Target	Human CD25 (IL-2 Receptor alpha chain)	[6]
Molecular Weight of Target	55 kDa	[6][8]
Reactivity	Human, Cynomolgus Monkey	[6]
Applications	Flow Cytometry, Cell Isolation	[6]
Recommended Concentration (Flow Cytometry)	5-20 $\mu$ L per test ( $1 \times 10^6$ cells)	[8][9]
Functional Effect	Blocks high-affinity IL-2 binding	[6][7]

## Experimental Protocol: Flow Cytometry for CD25 Expression

This protocol outlines the steps for identifying CD25-expressing cells, such as activated T cells or regulatory T cells, within a human peripheral blood mononuclear cell (PBMC) population.

Materials:

- Human PBMCs

- Mouse anti-Human CD25, Clone **2A3** (conjugated to a suitable fluorophore, e.g., PE, APC)
- Mouse IgG1, Kappa Isotype Control (conjugated to the same fluorophore)
- Other antibodies for co-staining (e.g., anti-CD3, anti-CD4, anti-FoxP3 for Treg identification)
- Flow Cytometry Staining Buffer
- (For Treg staining) Fixation/Permeabilization Buffer
- Flow cytometer

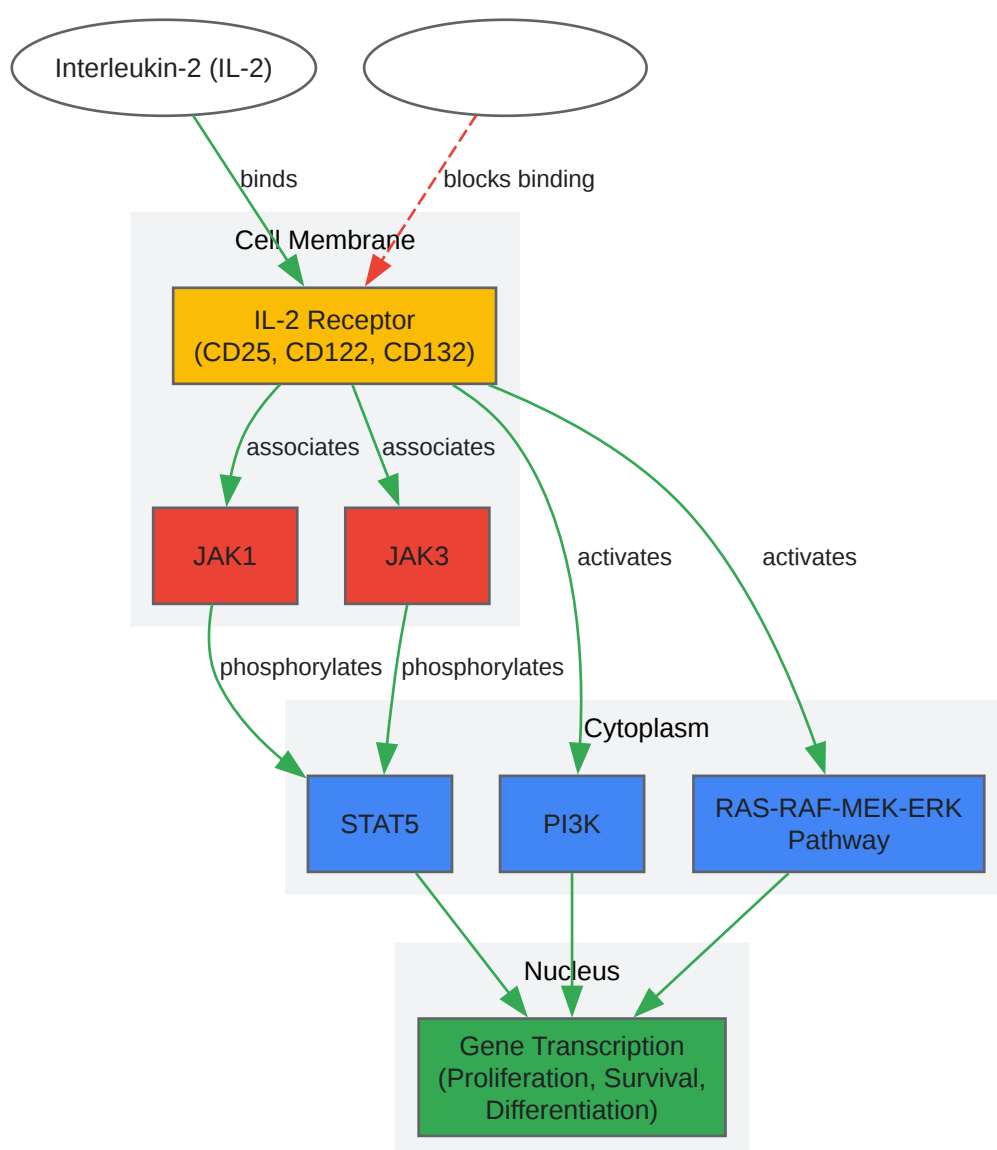
Procedure:

- Cell Preparation: Isolate PBMCs from human blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with cold Flow Cytometry Staining Buffer.
- Cell Count and Aliquoting: Count the cells and adjust the concentration to  $1 \times 10^6$  cells/100  $\mu$ L. Aliquot 100  $\mu$ L of the cell suspension into flow cytometry tubes.
- Surface Staining:
  - Add the Mouse anti-Human CD25, Clone **2A3**, and any other surface marker antibodies to the appropriate tubes.
  - In a separate tube, add the corresponding Mouse IgG1, Kappa Isotype Control.
- Incubation: Incubate for 20-30 minutes at 2-8°C in the dark.
- Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer.
- (Optional) Intracellular Staining (for FoxP3): If identifying Tregs, proceed with a fixation and permeabilization step according to the manufacturer's protocol for the FoxP3 antibody. Then, stain for intracellular FoxP3.
- Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

- **Data Acquisition:** Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on CD3+ and CD4+ cells. Analyze the expression of CD25 on the gated T cell populations.

## IL-2 Signaling Pathway

CD25 is a critical component of the high-affinity IL-2 receptor. The binding of IL-2 to its receptor initiates a signaling cascade that is crucial for T cell proliferation, survival, and differentiation. The anti-CD25 **2A3** clone can inhibit this pathway by blocking IL-2 binding.



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Caption: IL-2 signaling pathway and the inhibitory action of anti-CD25 **2A3**.

## Mouse anti-gamma Actin, Clone 2A3

This monoclonal antibody is highly specific for the gamma-cytoplasmic isoform of actin (ACTG1) and does not cross-react with other actin isoforms.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Gamma-actin is a ubiquitous cytoskeletal protein involved in cell motility, structure, and integrity. Its high level of conservation across species makes this antibody a versatile tool for various research applications.

### Core Characteristics

The specificity of this **2A3** clone for gamma-actin makes it an excellent tool for studying the specific roles of this actin isoform in cellular processes.

Table 3: Quantitative Data for Mouse anti-gamma Actin, Clone **2A3**

Parameter	Value	Source
Host	Mouse	<a href="#">[13]</a>
Isotype	IgG2b	<a href="#">[13]</a>
Target	Gamma-cytoplasmic Actin (ACTG1)	<a href="#">[11]</a>
Molecular Weight of Target	~42 kDa	<a href="#">[11]</a> <a href="#">[13]</a>
Reactivity	Human, Mouse, Rat, Chicken, Pig, Rabbit, Zebrafish	<a href="#">[13]</a>
Applications	Western Blot (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry (FC), ELISA	<a href="#">[10]</a> <a href="#">[13]</a>
Recommended Dilutions	WB: 1:1000 - 1:5000IF/ICC: 1:10 - 1:500IHC-P: 1:100 - 1:500FC: 1:100 - 1:500	<a href="#">[10]</a> <a href="#">[11]</a>



## Experimental Protocols

### Materials:

- Cell or tissue lysates
- SDS-PAGE apparatus and reagents
- PVDF or nitrocellulose membrane
- Transfer apparatus and buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Mouse anti-gamma Actin, Clone **2A3**
- HRP-conjugated anti-mouse secondary antibody
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Protein Separation: Separate protein lysates (10-20 µg) on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-gamma Actin antibody (diluted 1:1000-1:5000 in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-mouse secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

- Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A band at ~42 kDa corresponding to gamma-actin should be detected.

#### Materials:

- Cells grown on coverslips
- Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
- Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)
- Mouse anti-gamma Actin, Clone **2A3**
- Fluorophore-conjugated anti-mouse secondary antibody
- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

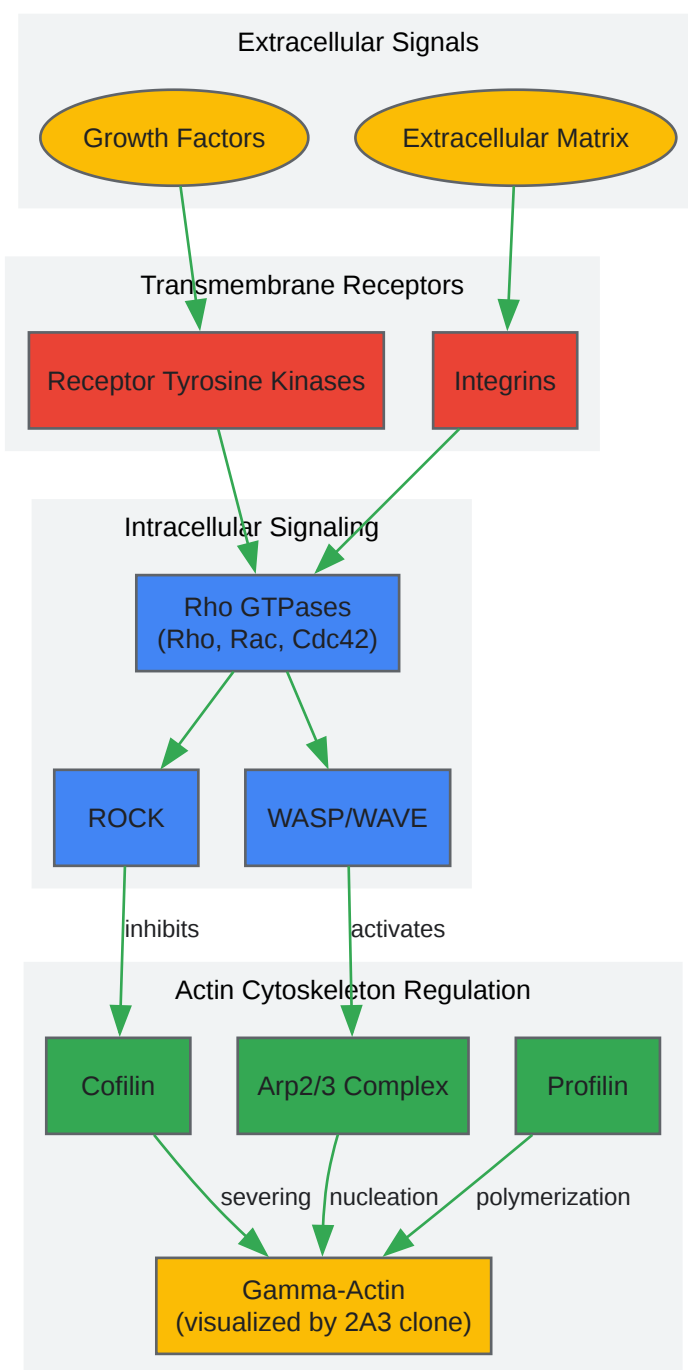
#### Procedure:

- Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
- Permeabilization: If using a non-methanol fixative, permeabilize the cells with permeabilization buffer for 10-15 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.

- **Primary Antibody Incubation:** Incubate the cells with the anti-gamma Actin antibody (diluted 1:100-1:500 in dilution buffer) for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with PBS.
- **Secondary Antibody Incubation:** Incubate the cells with the fluorophore-conjugated anti-mouse secondary antibody for 1 hour at room temperature in the dark.
- **Counterstaining:** Incubate with DAPI for 5 minutes to stain the nuclei.
- **Mounting and Imaging:** Wash the cells, mount the coverslips onto microscope slides using mounting medium, and visualize the staining using a fluorescence microscope.

## Actin Cytoskeleton Signaling Pathway

The actin cytoskeleton is a highly dynamic structure, and its organization is tightly regulated by a complex network of signaling pathways. These pathways control processes such as cell migration, adhesion, and division. The anti-gamma Actin **2A3** antibody can be used to visualize the specific localization and dynamics of gamma-actin within these processes.



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Caption: Overview of signaling pathways regulating the actin cytoskeleton.

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## References

- 1. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 2. cytekbio.com [cytekbio.com]
- 3. cytekbio.com [cytekbio.com]
- 4. cytekbio.com [cytekbio.com]
- 5. abinscience.com [abinscience.com]
- 6. stemcell.com [stemcell.com]
- 7. CD25 Mouse anti-Human, Brilliant Violet 650, Clone: 2A3, BD Optibuild 50µg; | Fisher Scientific [fishersci.com]
- 8. PE Mouse Anti-Human CD25 [bdbiosciences.com]
- 9. Purified Mouse Anti-Human CD25 [bdbiosciences.com]
- 10. mybiosource.com [mybiosource.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Anti-gamma Actin Antibody [2A3] (A279177) | Antibodies.com [antibodies.com]
- 13. Anti-gamma Actin antibody [2A3] (ab123034) | Abcam [abcam.com]
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